molecular formula C7H13NS2 B14702934 Carbamodithioic acid, cyclohexyl- CAS No. 22292-07-5

Carbamodithioic acid, cyclohexyl-

Cat. No.: B14702934
CAS No.: 22292-07-5
M. Wt: 175.3 g/mol
InChI Key: AGCJLSMWWRLQTK-UHFFFAOYSA-N
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Description

Carbamodithioic acid, cyclohexyl- (CAS 22292-07-5), also known as cyclohexylcarbamodithioic acid, is an organosulfur compound characterized by a carbamodithioic acid backbone (-NH-CSSH) substituted with a cyclohexyl group. Its molecular formula is C₇H₁₃NS₂, and it features a cyclohexylamine moiety bonded to a dithiocarbamate functional group. This structure confers unique reactivity, particularly in coordination chemistry and agrochemical applications.

Properties

IUPAC Name

cyclohexylcarbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2/c9-7(10)8-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJLSMWWRLQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388767
Record name Carbamodithioic acid, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22292-07-5
Record name Carbamodithioic acid, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamodithioic acid, cyclohexyl- can be synthesized by reacting cyclohexylamine with carbon disulfide at room temperature . The reaction typically involves the following steps:

Chemical Reactions Analysis

Carbamodithioic acid, cyclohexyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organotin (IV) chlorides, which form complexes with the compound . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and similarities between carbamodithioic acid, cyclohexyl- and key analogs:

Compound Name CAS Number Molecular Formula Key Substituents/Complexes Applications
Carbamodithioic acid, cyclohexyl- 22292-07-5 C₇H₁₃NS₂ Cyclohexylamine Research/coordination agent
Zineb 12427-38-2 C₄H₆N₂S₄Zn 1,2-ethanediylbis-, Zn complex Fungicide (EPCRA-listed)
Maneb 13194-48-4 C₄H₆N₂S₄Mn 1,2-ethanediylbis-, Mn complex Fungicide (regulated)
Carbamodithioic acid, N,N-dimethyl-, dicyclohexylazanyl ester 51976-94-4 C₁₅H₂₈N₂S₂ Dimethylamine, dicyclohexylazanyl Chemical synthesis
Carbamodithioic acid, N,N-dibutyl-, compd. with N,N-dimethylcyclohexanamine 149-82-6 C₁₇H₃₆N₂S₂ Dibutylamine, dimethylcyclohexylamine Specialty chemicals

Key Observations :

  • Cyclohexyl vs. Ethylene Bridges : Unlike zineb and maneb, which feature ethylene bridges (1,2-ethanediylbis-) and metal complexes (Zn, Mn), carbamodithioic acid, cyclohexyl- lacks metal coordination and relies on a cyclohexyl group for steric and electronic effects .

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